Nitrodenafil
Overview
Description
Nitrodenafil is a chemical compound with the molecular formula C17H19N5O4 It is a derivative of sildenafil, a well-known phosphodiesterase type 5 inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitrodenafil involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolopyrimidinone core and the introduction of the nitro and ethoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce this compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Nitrodenafil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of this compound.
Scientific Research Applications
Nitrodenafil has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying the properties and behavior of similar compounds.
Biology: Investigated for its effects on biological systems, particularly in the context of phosphodiesterase inhibition.
Medicine: Studied for its potential therapeutic applications in treating erectile dysfunction and related conditions.
Industry: Used in the development of new pharmaceutical formulations and as a research tool in drug discovery.
Mechanism of Action
Nitrodenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and increased blood flow. This mechanism is similar to that of sildenafil, but this compound may have unique properties due to its chemical structure.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: The parent compound of nitrodenafil, widely known for treating erectile dysfunction.
Tadalafil: Another phosphodiesterase type 5 inhibitor with a longer duration of action.
Vardenafil: Similar to sildenafil but with different pharmacokinetic properties.
Uniqueness of this compound
This compound is unique due to its specific chemical modifications, which may confer distinct pharmacological properties. These modifications can affect its potency, selectivity, and duration of action compared to other similar compounds.
Properties
IUPAC Name |
5-(2-ethoxy-5-nitrophenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-4-6-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-10(22(24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMINGHHRIRWKPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611630 | |
Record name | 5-(2-Ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147676-99-1 | |
Record name | Nitrodenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITRODENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P17UA8F92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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